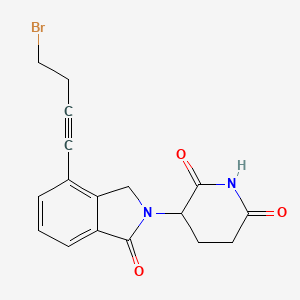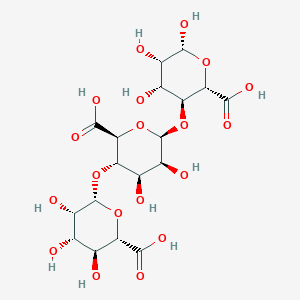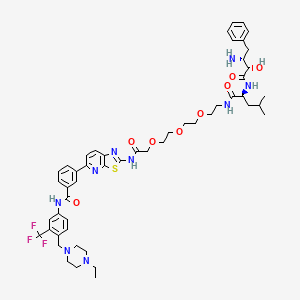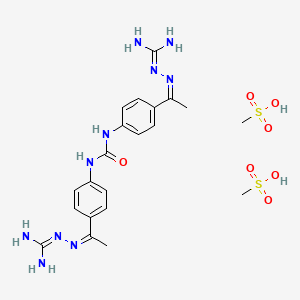
G4Bta-EG4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of G4Bta-EG4 involves the reaction of benzothiazole aniline with tetra (ethylene glycol) under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
G4Bta-EG4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
G4Bta-EG4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Neurodegenerative Disease Research: This compound is used to study the interaction between catalase and amyloid proteins, which is crucial in understanding the mechanisms underlying neurodegenerative diseases like Alzheimer’s.
Drug Development: The compound’s ability to inhibit amyloid protein interactions makes it a potential candidate for the development of drugs targeting neurodegenerative diseases.
Biological Studies: This compound is used in various biological studies to investigate its effects on neuronal cells and its potential therapeutic applications.
Mecanismo De Acción
G4Bta-EG4 exerts its effects by inhibiting the interaction between catalase and amyloid proteins. This inhibition enhances the neurotoxicity of amyloid peptides in catalase-overexpressing neuronal cells, which is a key factor in the progression of neurodegenerative diseases. The compound targets specific molecular pathways involved in the formation and aggregation of amyloid proteins, thereby providing insights into potential therapeutic strategies .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to G4Bta-EG4 include:
Benzothiazole Aniline Derivatives: These compounds share a similar chemical structure and exhibit similar biological activities.
Tetra (ethylene glycol) Derivatives: These compounds also have similar chemical properties and are used in various biological and chemical studies.
Uniqueness of this compound
What sets this compound apart from other similar compounds is its specific ability to inhibit the interaction between catalase and amyloid proteins. This unique property makes it particularly valuable in the study of neurodegenerative diseases and the development of potential therapeutic agents .
Propiedades
Fórmula molecular |
C22H28N2O4S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H28N2O4S/c1-17-2-7-20-21(16-17)29-22(24-20)18-3-5-19(6-4-18)23-8-10-26-12-14-28-15-13-27-11-9-25/h2-7,16,23,25H,8-15H2,1H3 |
Clave InChI |
OMNADQKBOIYQPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)


![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)





![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
